N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Compounds with similar structures have demonstrated antimicrobial and anti-inflammatory activities. For instance, derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some synthesized compounds also show antimicrobial action, highlighting a potential avenue for therapeutic application against microbial infections and inflammation (Zablotskaya et al., 2013).
Psychotropic Activities
The aforementioned compound derivatives also possess psychotropic activities, demonstrating sedative effects in vivo. This suggests potential applications in the development of new treatments for psychiatric disorders, offering a foundation for further research into their mechanisms of action and therapeutic efficacy (Zablotskaya et al., 2013).
Adenosine Receptor Antagonism
Thiazole and thiadiazole analogues, including structures similar to the compound , have been identified as novel classes of heterocyclic compounds acting as adenosine antagonists. These compounds are promising for further investigations into adenosine receptor affinity, which could have implications for diseases where adenosine plays a key role (Muijlwijk-Koezen et al., 2001).
Histamine-3 Receptor Antagonism
2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, related to the compound of interest, have shown to be potent H3 receptor antagonists. This indicates potential for developing new treatments targeting histaminergic pathways involved in various central nervous system disorders (Zhou et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S3/c30-21(29-15-5-7-17-6-1-2-8-20(17)29)16-34-24-27-26-23(35-24)25-22(31)18-9-11-19(12-10-18)36(32,33)28-13-3-4-14-28/h1-2,6,8-12H,3-5,7,13-16H2,(H,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOIABXGXCJSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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